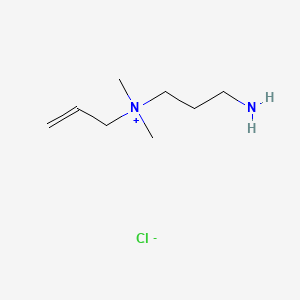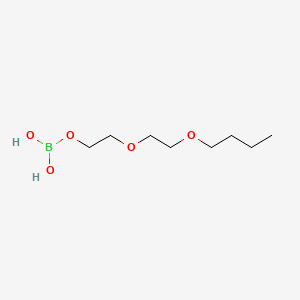
Ethanol, 2-(2-butoxyethoxy)-, ester with boric acid (H3BO3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-(2-butoxyethoxy)-, ester with boric acid (H3BO3) is a chemical compound that combines the properties of ethanol, 2-(2-butoxyethoxy)- and boric acid. This compound is known for its unique chemical structure and properties, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-(2-butoxyethoxy)-, ester with boric acid typically involves the esterification reaction between ethanol, 2-(2-butoxyethoxy)- and boric acid. The reaction is usually carried out under controlled conditions, including specific temperatures and catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often using advanced equipment and techniques to control reaction parameters such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-(2-butoxyethoxy)-, ester with boric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can also occur, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures, pressures, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce different oxidation states of the compound, while substitution reactions may result in the formation of new esters or other derivatives.
Aplicaciones Científicas De Investigación
Ethanol, 2-(2-butoxyethoxy)-, ester with boric acid has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to investigate its effects on different biological systems.
Medicine: Research into its potential medicinal properties and applications is ongoing.
Industry: The compound is used in industrial applications, such as in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of ethanol, 2-(2-butoxyethoxy)-, ester with boric acid involves its interaction with molecular targets and pathways within a given system. The specific molecular targets and pathways depend on the context in which the compound is used. For example, in chemical reactions, the compound may act as a catalyst or reactant, while in biological systems, it may interact with cellular components to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to ethanol, 2-(2-butoxyethoxy)-, ester with boric acid include:
- Ethanol, 2-(2-butoxyethoxy)-, acetate
- Ethanol, 2-(2-butoxyethoxy)-
Uniqueness
Ethanol, 2-(2-butoxyethoxy)-, ester with boric acid is unique due to its combination of properties from both ethanol, 2-(2-butoxyethoxy)- and boric acid. This unique combination allows it to be used in a wide range of applications, from chemical synthesis to industrial production.
Propiedades
Número CAS |
93165-88-9 |
|---|---|
Fórmula molecular |
C8H19BO5 |
Peso molecular |
206.05 g/mol |
Nombre IUPAC |
2-(2-butoxyethoxy)ethoxyboronic acid |
InChI |
InChI=1S/C8H19BO5/c1-2-3-4-12-5-6-13-7-8-14-9(10)11/h10-11H,2-8H2,1H3 |
Clave InChI |
RUXGOWNYJORLEI-UHFFFAOYSA-N |
SMILES canónico |
B(O)(O)OCCOCCOCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B12667620.png)

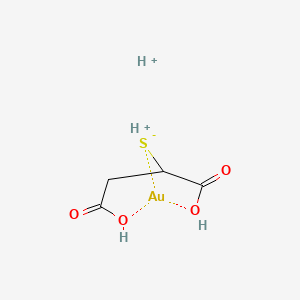

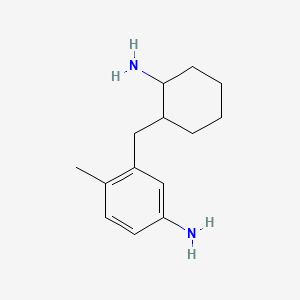
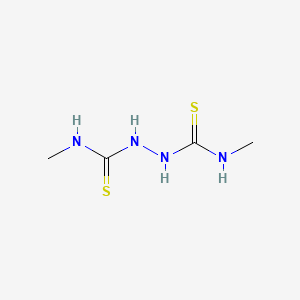
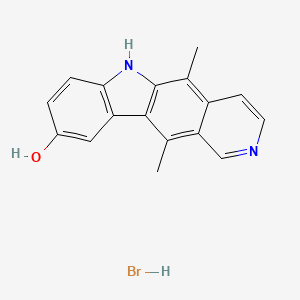
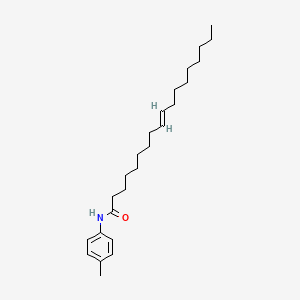
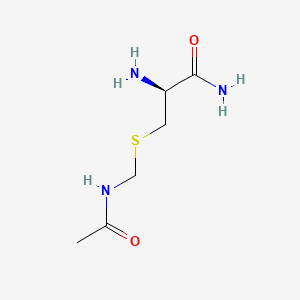
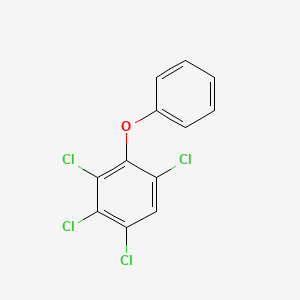
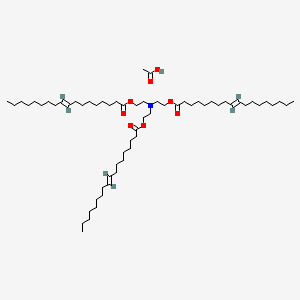
![3-Butyl-6,7-bis(2-hydroxyphenyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12667689.png)

